molecular formula C27H52Cl2P2Pd+2 B6324639 Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) CAS No. 1041005-52-0

Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)

Cat. No.: B6324639
CAS No.: 1041005-52-0
M. Wt: 616.0 g/mol
InChI Key: JLEVAMQVDDHWOI-UHFFFAOYSA-N
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Description

Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) is an organometallic complex with the chemical formula C27H50Cl2P2Pd. It is a crystalline solid that appears as a colorless to pale yellow substance. This compound is known for its stability in air and its solubility in various organic solvents such as ethanol, ether, and dimethylformamide . It is primarily used as a catalyst in organic synthesis, particularly in coupling reactions.

Properties

IUPAC Name

dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h24-27H,1-23H2;2*1H;/q;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEVAMQVDDHWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52Cl2P2Pd+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) can be synthesized through the reaction of palladium(II) chloride with bis(dicyclohexylphosphino)propane under suitable conditions . The reaction typically involves dissolving palladium(II) chloride in an organic solvent such as dichloromethane or chloroform, followed by the addition of bis(dicyclohexylphosphino)propane. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include aryl halides, boronic acids, and alkynes. The major products formed are typically biaryl compounds, alkenes, and other coupled products.

Scientific Research Applications

Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) exerts its catalytic effects involves several key steps:

Comparison with Similar Compounds

Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) can be compared with other palladium-based catalysts such as:

The uniqueness of Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) lies in its high stability and efficiency in catalyzing a wide range of organic reactions, making it a valuable tool in synthetic chemistry.

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